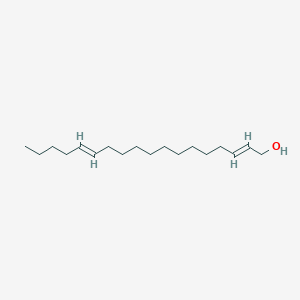![molecular formula C6H9N3O B12286105 Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- est un composé chimique de formule moléculaire C6H9N3O. Il contient un groupe hydroxylamine lié à un cycle pyrazine, qui est lui-même substitué par un groupe méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- implique généralement la réaction de l'hydroxylamine avec un dérivé de pyrazine approprié. Une méthode courante est la réaction du chlorhydrate d'hydroxylamine avec le 5-méthyl-2-pyrazinecarboxaldéhyde en milieu basique. La réaction procède par la formation d'une oxime intermédiaire, qui est ensuite réduite en la composé hydroxylamine désiré.
Méthodes de production industrielle
La production industrielle de l'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait généralement optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions de réaction telles que la température, le pH et la durée de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
L'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxylamine peut être oxydé pour former des composés nitroso ou nitro.
Réduction : Le composé peut être réduit pour former des amines.
Substitution : Le cycle pyrazine peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés de pyrazine substitués.
Applications de la recherche scientifique
L'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la formation d'oximes et d'hydrazones.
Biologie : Étudié pour son potentiel de sonde biochimique en raison de sa capacité à modifier les protéines et les acides nucléiques.
Médecine : Investigué pour ses effets thérapeutiques potentiels, notamment ses propriétés antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la synthèse de divers produits chimiques fins et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- implique sa capacité à agir comme un nucléophile, réagissant avec les centres électrophiles des molécules cibles. Cela peut conduire à la formation de liaisons covalentes avec les protéines, les acides nucléiques ou d'autres biomolécules, modifiant ainsi leur fonction. Les cibles moléculaires et les voies spécifiques impliquées dépendent du contexte de son utilisation, par exemple dans les dosages biochimiques ou les applications thérapeutiques.
Applications De Recherche Scientifique
Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Studied for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-[(5-methyl-2-pyrazinyl)methyl]- involves its ability to act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modifying their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
L'Hydroxylamine, O-[(5-méthyl-2-pyrazinyl)méthyl]- peut être comparée à d'autres dérivés de l'hydroxylamine et à des composés de pyrazine :
Hydroxylamine : Un composé plus simple présentant des propriétés nucléophiles similaires, mais dépourvu de cycle pyrazine.
Méthoxylamine : Similaire à l'hydroxylamine, mais avec un groupe méthoxy, utilisé dans des applications de synthèse similaires.
Dérivés de la pyrazine : Des composés tels que la 2,3-diméthylpyrazine ou la 2,5-diméthylpyrazine, qui présentent des schémas de substitution différents sur le cycle pyrazine, conduisant à des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
O-[(5-methylpyrazin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-5-2-9-6(3-8-5)4-10-7/h2-3H,4,7H2,1H3 |
Clé InChI |
PLVRXETYZHVIET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
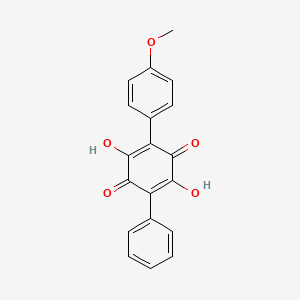
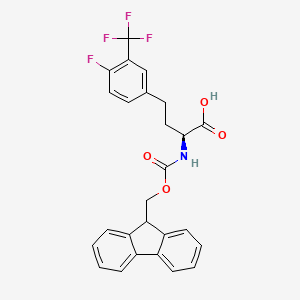
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)
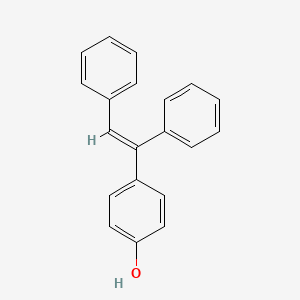
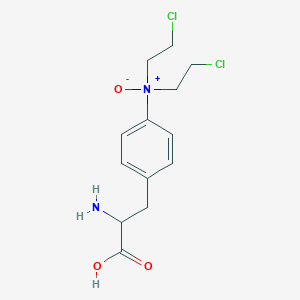
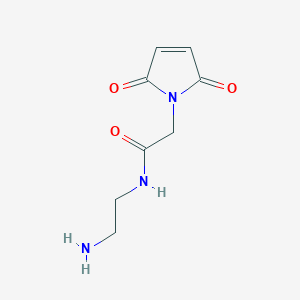
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

